Eda-DA -

Eda-DA

Catalog Number: EVT-13707846
CAS Number:
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The concept of energy decomposition analysis was discussed in detail in a publication by the Royal Society of Chemistry, which highlights the importance of recognizing that energy components are path functions rather than state functions. This distinction is crucial for accurately interpreting the results of energy decomposition analyses .

Classification

Energy decomposition analysis can be classified under computational chemistry techniques, specifically within quantum chemistry methods. It is often employed in conjunction with density functional theory and wave function methods to provide insights into molecular interactions.

Synthesis Analysis

Methods

The synthesis of Eda-DA involves computational modeling techniques that utilize quantum mechanical principles. The primary methods include:

  • Density Functional Theory (DFT): A quantum mechanical method used to investigate the electronic structure of many-body systems.
  • Wave Function Methods: These include Hartree-Fock and post-Hartree-Fock methods that provide accurate descriptions of electronic interactions.

Technical Details

Eda-DA employs various computational algorithms to calculate energy components. The process typically involves:

  1. Geometry Optimization: Finding the lowest energy conformation of a molecule.
  2. Energy Calculations: Performing calculations on the optimized geometry to obtain total energy values.
  3. Decomposition: Breaking down the total energy into its constituent parts (electrostatic, Pauli repulsion, etc.) using specific formulas derived from quantum mechanics.
Molecular Structure Analysis

Structure

The molecular structure analyzed through Eda-DA can vary significantly depending on the system being studied. Typically, it involves examining bond lengths, angles, and dihedral angles within molecules.

Data

Data obtained from Eda-DA includes:

  • Bond Dissociation Energies: Values that indicate the strength of chemical bonds.
  • Interaction Energies: Energies associated with various types of interactions between atoms or molecules.
Chemical Reactions Analysis

Reactions

Eda-DA is particularly useful for analyzing reactions where multiple pathways may exist. It allows researchers to compare different reaction mechanisms by evaluating the stability and energy contributions along each pathway.

Technical Details

Technical details include:

  1. Pathway Selection: Choosing different pathways for reaction mechanisms to analyze how energy components change.
  2. Comparison of Energies: Evaluating how changes in molecular structure affect bond strengths and interaction energies during reactions.
Mechanism of Action

Process

The mechanism of action for Eda-DA involves understanding how molecular interactions contribute to stability and reactivity. By decomposing energy contributions, researchers can infer which interactions are most significant in stabilizing a molecular structure or facilitating a reaction.

Data

Data from Eda-DA can reveal:

  • The relative strengths of different types of interactions.
  • Insights into whether certain bonds are more ionic or covalent based on their energy contributions.
Physical and Chemical Properties Analysis

Physical Properties

Eda-DA contributes to understanding physical properties such as:

  • Melting Points: Influenced by intermolecular forces.
  • Solubility: Related to the balance of different types of interactions.

Chemical Properties

Chemical properties analyzed through Eda-DA include:

  • Reactivity Trends: Understanding how changes in molecular structure affect reactivity.
  • Stability Predictions: Assessing which molecular conformations are likely to be stable based on energy contributions.

Relevant data often includes computational results that correlate with experimental findings, providing a comprehensive view of molecular behavior.

Applications

Eda-DA has several scientific uses, including:

  • Drug Design: Assisting in understanding drug-receptor interactions at a molecular level.
  • Material Science: Evaluating the stability and interaction energies in polymers and other materials.
  • Catalysis Research: Analyzing how catalysts interact with substrates to optimize reaction pathways.
Introduction

Historical Context and Development of Metabolic Labeling Agents

The quest to visualize peptidoglycan (PG) dynamics in live bacteria faced a decades-long barrier known as the "chlamydial anomaly." Chlamydia trachomatis—a major human pathogen—encoded genes for PG biosynthesis and was susceptible to β-lactam antibiotics, yet direct evidence of its PG remained elusive due to technical limitations [1] [5]. Early radiolabeling methods (e.g., using ³H-labeled D-amino acids) were labor-intensive and yielded poor spatiotemporal resolution. Fluorescently tagged antibiotics (e.g., vancomycin-BODIPY) suffered from cytotoxicity and limited penetration [5] [7]. A breakthrough emerged in 2013 with the development of Eda-DA (Ethynyl-D-Alanine-D-Alanine), a dipeptide probe designed to bypass extracellular incorporation. Unlike monopeptide D-amino acid probes, Eda-DA exploited the cytoplasmic enzyme MurF ligase, which incorporates intact dipeptides into lipid-linked PG precursors [1] [3]. This innovation resolved the chlamydial anomaly by revealing septal PG rings in C. trachomatis through click chemistry, ending 50 years of debate [1] [10].

Table 1: Evolution of Key Metabolic Labeling Probes for Peptidoglycan

Probe TypeExampleIncorporation PathwayLimitationsKey Advance
Radiolabeled D-aa³H-D-AlaRecycling enzymesLow resolution; requires radioactivityFirst evidence of PG dynamics
FDAAs*HADA**Ldt-mediated remodelingLabels remodeling, not synthesisReal-time imaging in live cells
Dipeptide probesEda-DAMurF ligaseRequires two-step labelingMarks nascent PG synthesis
Tetrazine probesTz-FL-S + TCO-D-AlaExtracellular ligationRapid but extracellular-onlyFluorogenic; no wash steps

Fluorescent D-Amino Acids; *Hydroxycoumarin-D-Alanine [5] [6] [7]

The Role of Peptidoglycan in Bacterial Cell Wall Biology

Peptidoglycan is a mesh-like polymer essential for bacterial osmotic protection, shape maintenance, and division. Its structure comprises:

  • Glycan strands: Alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units.
  • Peptide stems: Attached to MurNAc, containing both L- and D-amino acids (e.g., D-glutamate, D-alanine) [1] [5].Cross-linking of peptide stems via DD-transpeptidases (targeted by β-lactams) or LD-transpeptidases confers rigidity. Crucially, D-amino acids are metabolic signatures of PG, absent in mammalian cells, making them ideal targets for probes like Eda-DA [7] [10]. In intracellular pathogens (e.g., Chlamydia, Mycobacterium), PG synthesis coordinates with developmental transitions:
  • Chlamydia: Elementary bodies (EBs) differentiate into replicative reticulate bodies (RBs), requiring PG for cytokinesis [1].
  • Mycobacteria: Polar elongation is supplemented by sidewall PG editing to repair damage [10].

Emergence of Bioorthogonal Chemistry in Microbial Imaging

Bioorthogonal chemistry enables specific reactions in living systems without perturbing native biochemistry. Eda-DA’s alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified fluorophores (e.g., Alexa Fluor 488), facilitating PG visualization [3] [9]. Key advancements include:

  • Strain-promoted (SPAAC): Copper-free alternatives using cyclooctynes for live-cell imaging [9] [10].
  • Tetrazine ligation: Inverse electron-demand Diels-Alder reactions (e.g., Tz-FL-S + TCO-D-Ala) achieving rates up to 2,610 M⁻¹s⁻¹ and 4.9-fold fluorescence enhancement [6].These reactions allow precise spatiotemporal tracking: Eda-DA labels nascent PG at the septum of dividing Bacillus subtilis and both poles and sidewalls in Mycobacterium smegmatis, revealing unanticipated metabolic activity in "non-growing" zones [5] [10].

Table 2: Bioorthogonal Reactions for PG Probe Detection

ReactionRate Constant (M⁻¹s⁻¹)Probe PairAdvantages
CuAAC1–10Eda-DA + Azide-Alexa FluorHigh signal amplification
SPAAC0.1–2ADA-DA* + DBCO-Cy5No copper; live-cell compatible
Tetrazine ligation2.6 × 10³TCO-D-Ala + Tz-FL-SFluorogenic; real-time imaging

*Azide-D-Alanine-D-Alanine [6] [9] [10]*

Properties

Product Name

Eda-DA

IUPAC Name

(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1

InChI Key

XAJDRUDXNXZVCE-PHDIDXHHSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC#C)N

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N

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